molecular formula C12H18N6O8 B606922 Dacarbazine citrate CAS No. 64038-56-8

Dacarbazine citrate

Numéro de catalogue B606922
Numéro CAS: 64038-56-8
Poids moléculaire: 374.31
Clé InChI: UKLSKIDEWQXQJZ-ASTDGNLGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, Dacarbazine citrate interferes with the growth of cancer cells, which are eventually destroyed. Dacarbazine citrate is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).

Applications De Recherche Scientifique

Nanoemulsion Formulation

  • Increased Efficacy in Tumor Reduction : Dacarbazine (DAC) as a nanoemulsion showed significant tumor size reduction in an epidermoid carcinoma xenograft mouse model. This increased efficacy is attributed to factors like reduced particle size and greater stability in nanoemulsion form compared to suspension form (Kakumanu, Tagne, Wilson, & Nicolosi, 2011).

Chemical Properties and Preparation

  • Comprehensive Drug Profile : A chapter dedicated to dacarbazine describes its nomenclature, formulae, chemical structure, preparation methods, physical characterization, and analytical methods, offering a complete profile of the drug (Al-badr & Alodhaib, 2016).

Complex Formation and Anticancer Effect

  • Zinc (II)-Dacarbazine Complex : A study explored the complexation properties of dacarbazine and its combination with Zinc (II), revealing significant anticancer activity compared to the synthetic drug alone (Kumari, Shukla, & Joshi, 2011).

Genotoxic Damage Analysis

  • Induction of Genotoxic Damage : An in vitro study demonstrated that dacarbazine is a potent inducer of genotoxic damage in human lymphocytes (Khan, Sherwani, & Afzal, 2010).

Nanostructured Lipid Carrier Development

  • Improved Drug Delivery : Developing nanostructured lipid carriers (NLCs) for dacarbazine improved drug solubility and prolonged drug release, offering a potential new candidate for improving its therapeutic profile (Almousallam, Moia, & Zhu, 2015).

Hollow Mesoporous Silica Nanoparticles

  • Enhancing Antimetastatic Response : Dacarbazine-loaded hollow mesoporous silica nanoparticles grafted with folic acid showed significant improvement in treating lung metastasis of melanoma (Liu et al., 2017).

Pyridine Derivative Synthesis

  • Molecular-Cellular Mechanistic Study : A pyridine analog of dacarbazine was synthesized to investigate the role of the imidazole ring in its anticancer activity. This analog showed similar cytotoxic effects to dacarbazine (Amirmostofian et al., 2013).

Re-Evaluation in Metastatic Melanoma

  • Clinical Outcomes of Dacarbazine : Evidence-based review shows that dacarbazine, despite being a standard therapy for advanced melanoma, has not shown clinically meaningful improvements in survival in combination with other drugs (Eggermont & Kirkwood, 2004).

Propriétés

Numéro CAS

64038-56-8

Nom du produit

Dacarbazine citrate

Formule moléculaire

C12H18N6O8

Poids moléculaire

374.31

Nom IUPAC

Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-, citrate

InChI

InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+;

Clé InChI

UKLSKIDEWQXQJZ-ASTDGNLGSA-N

SMILES

O=C(C1=C(/N=N/N(C)C)NC=N1)N.OC(C(O)=O)(CC(O)=O)CC(O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dacarbazine citrate;  Dacarbazine citrate;  DTIC citrate;  UNII-9UYU348NIF; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacarbazine citrate
Reactant of Route 2
Reactant of Route 2
Dacarbazine citrate
Reactant of Route 3
Dacarbazine citrate
Reactant of Route 4
Reactant of Route 4
Dacarbazine citrate
Reactant of Route 5
Dacarbazine citrate
Reactant of Route 6
Dacarbazine citrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.